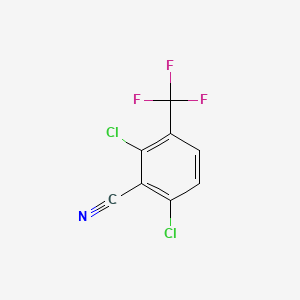
2,6-Dichloro-3-(trifluoromethyl)benzonitrile
描述
2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2Cl2F3N It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a nitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile typically involves the chlorination of 3-(trifluoromethyl)benzonitrile. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,6-Dichloro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used under controlled temperature and pressure.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products
Substitution: Products will vary depending on the substituent introduced, such as methoxy or tert-butyl groups.
Reduction: The major product is 2,6-Dichloro-3-(trifluoromethyl)benzylamine.
Oxidation: Potential products include carboxylic acids or other oxidized derivatives.
科学研究应用
2,6-Dichloro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 2,6-Dichlorobenzonitrile
- 2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Uniqueness
2,6-Dichloro-3-(trifluoromethyl)benzonitrile is unique due to the combination of chlorine and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJFCKGLFFRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
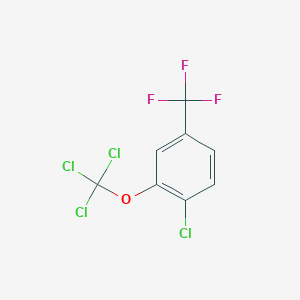

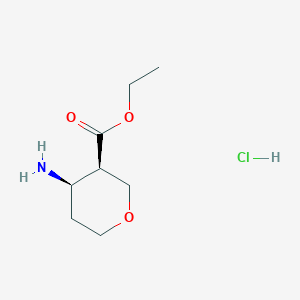
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
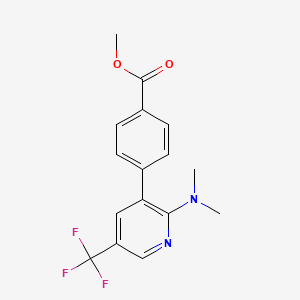
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)
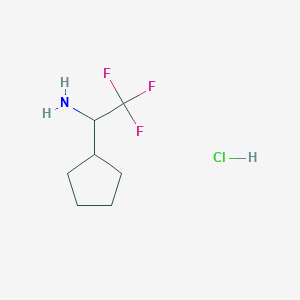
![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)
![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)

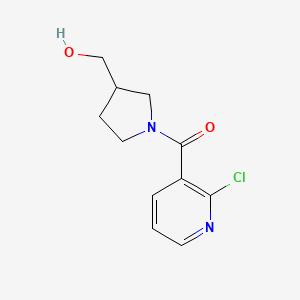
![3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456768.png)
